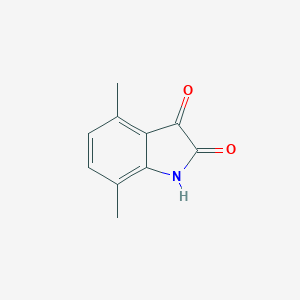

4,7-dimethyl-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

4,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRDPBOVRAVNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390819 | |

| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-90-6 | |

| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYLISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,7-dimethyl-1H-indole-2,3-dione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,7-dimethyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development. The document details the most common synthetic route, provides comprehensive experimental protocols, and summarizes quantitative data for key reaction steps. Additionally, a relevant signaling pathway involving a similar indole-2,3-dione derivative is visualized to provide context for its potential biological applications.

Core Synthesis Pathway: The Sandmeyer Isatin Synthesis

The most established and widely applicable method for the preparation of isatins from anilines is the Sandmeyer isatin synthesis. This two-step process is the recommended route for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione.

The synthesis commences with the formation of an isonitrosoacetanilide intermediate from the appropriately substituted aniline. In the case of 4,7-dimethyl-1H-indole-2,3-dione, the required starting material is 2,5-dimethylaniline. This aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The resulting intermediate, 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide, is then isolated.

The second step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. Treatment with a strong acid, typically concentrated sulfuric acid, induces an intramolecular electrophilic substitution, leading to the formation of the desired 4,7-dimethyl-1H-indole-2,3-dione.

A logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the Sandmeyer synthesis of 4,7-dimethyl-1H-indole-2,3-dione.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione via the Sandmeyer method. The yields are based on typical results for the synthesis of substituted isatins and may vary depending on the specific reaction conditions and scale.

| Synthesis Step | Key Reactants | Product | Typical Yield (%) |

| Isonitrosoacetanilide Formation | 2,5-Dimethylaniline, Chloral Hydrate, Hydroxylamine HCl | 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide | 80-90 |

| Acid-Catalyzed Cyclization | 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide, Conc. H₂SO₄ | 4,7-dimethyl-1H-indole-2,3-dione | 70-80 |

| Overall | 2,5-Dimethylaniline | 4,7-dimethyl-1H-indole-2,3-dione | 56-72 |

Experimental Protocols

The following detailed experimental protocols are adapted from the well-established "Organic Syntheses" procedure for isatin preparation and are tailored for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione.

Step 1: Synthesis of 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide

Materials:

-

Chloral hydrate (0.54 mol)

-

2,5-Dimethylaniline (0.5 mol)

-

Concentrated Hydrochloric Acid (sp. gr. 1.19) (0.52 mol)

-

Hydroxylamine hydrochloride (1.58 mol)

-

Crystallized Sodium Sulfate

-

Water

-

5 L round-bottom flask

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a 5 L round-bottom flask, dissolve chloral hydrate in 1200 mL of water.

-

To this solution, add a large excess of crystallized sodium sulfate to create a saturated solution.

-

In a separate beaker, prepare a solution of 2,5-dimethylaniline in 300 mL of water, adding concentrated hydrochloric acid to facilitate dissolution.

-

Add the 2,5-dimethylaniline hydrochloride solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.

-

Heat the mixture to a vigorous boil. The reaction is typically complete within a few minutes of boiling.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the crystalline 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide by vacuum filtration and air-dry the product. The expected yield is in the range of 80-90%.

Step 2: Synthesis of 4,7-dimethyl-1H-indole-2,3-dione

Materials:

-

Dry 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide (0.46 mol)

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

1 L round-bottom flask with mechanical stirrer

-

Ice bath

-

Cracked ice

-

Buchner funnel and filter paper

Procedure:

-

In a 1 L round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.

-

Slowly add the dry 2-(hydroxyimino)-N-(2,5-dimethylphenyl)acetamide to the warm sulfuric acid, maintaining the temperature between 60°C and 70°C. Use an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80°C for approximately 10 minutes to ensure the completion of the cyclization.

-

Cool the reaction mixture to room temperature and then carefully pour it over a large volume of cracked ice.

-

Allow the mixture to stand for about 30 minutes to an hour to fully precipitate the product.

-

Collect the crude 4,7-dimethyl-1H-indole-2,3-dione by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. The expected yield of the purified product is between 70-80%.

Biological Activity Context: Inhibition of EGFR-Mediated Signaling

Derivatives of 1H-indole-2,3-dione have been investigated for their potential as anticancer agents. One reported mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Specifically, certain indole-2,3-dione derivatives have been shown to interfere with the EGFR-mediated RalA/Epithelial-Mesenchymal Transition (EMT) pathway, which is crucial for cancer cell growth and migration.

The following diagram illustrates the inhibitory effect of an indole-2,3-dione derivative on this signaling cascade.

chemical properties of 4,7-dimethyl-1H-indole-2,3-dione

An In-Depth Technical Guide to the Chemical Properties of 4,7-dimethyl-1H-indole-2,3-dione

This guide provides a comprehensive overview of the chemical and biological properties of 4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin. Isatin and its derivatives are a significant class of heterocyclic compounds extensively studied for their diverse pharmacological activities and applications in organic synthesis.[1][2][3] The strategic placement of dimethyl groups on the benzene ring of the isatin core can significantly influence its electronic properties, lipophilicity, and ultimately, its biological activity.[4] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4,7-dimethyl-1H-indole-2,3-dione is a derivative of isatin, an indole derivative first synthesized in 1841.[5] Isatins are characterized by a fused pyrrole and benzene ring system containing keto groups at positions 2 and 3.[5] The physical and are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4,7-dimethyl-1H-indole-2,3-dione | [6][7] |

| Synonyms | 4,7-dimethylisatin, 4,7-dimethylindoline-2,3-dione | [7] |

| CAS Number | 15540-90-6 | [7][8] |

| Molecular Formula | C₁₀H₉NO₂ | [6][8] |

| Molecular Weight | 175.19 g/mol | [8] |

| Appearance | Orange solid (typical for isatins) | [9] |

| Purity | ≥ 95.0% (as commercially available) | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of isatin derivatives. While specific spectra for 4,7-dimethyl-1H-indole-2,3-dione are not extensively published, the expected spectral characteristics can be inferred from the parent isatin molecule and other dimethylated analogs.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two aromatic protons and the two methyl groups, along with a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C3), aromatic carbons, and the two methyl carbons. |

| IR (Infrared Spectroscopy) | Strong absorption bands for the C=O stretching of the ketone and amide carbonyl groups, and a band for N-H stretching. The parent isatin shows strong bands around 1740 cm⁻¹ and 1620 cm⁻¹ for carbonyl stretching and a broad band around 3190 cm⁻¹ for N-H stretching.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis

The synthesis of isatin and its derivatives is well-established, with several named reactions being standard methods. The Sandmeyer and Stolle syntheses are the most common routes.[1][5][11][12]

Sandmeyer Synthesis

The Sandmeyer synthesis is a classical and widely used method for preparing isatins from anilines.[11][13] This two-step process is adaptable for producing substituted isatins, including 4,7-dimethylisatin, by starting with the corresponding substituted aniline (2,5-dimethylaniline).

Experimental Protocol: General Sandmeyer Synthesis of Isatins [13]

-

Isonitrosoacetanilide Formation: Aniline (or a substituted aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This reaction forms the corresponding isonitrosoacetanilide intermediate.

-

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The temperature of this reaction is critical and must be carefully controlled (typically between 60°C and 80°C) to prevent charring and side reactions, leading to the cyclization and formation of the isatin ring.[13]

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nmc.gov.in [nmc.gov.in]

- 6. 4,7-Dimethyl-1H-indole-2,3-dione | C10H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. pschemicals.com [pschemicals.com]

- 8. scbt.com [scbt.com]

- 9. xisdxjxsu.asia [xisdxjxsu.asia]

- 10. 4,7-Dimethyl-1H-indole-2,3-dione, 95.0%, 25g [scisupplies.eu]

- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 12. biomedres.us [biomedres.us]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Biological Landscape of 4,7-Dimethylisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the pharmacological potential of a specific subclass: 4,7-dimethylisatin derivatives. While research specifically targeting this substitution pattern is nascent, this document provides a comprehensive overview of the known biological activities of isatin derivatives, with a particular focus on the influence of substitutions at the 4 and 7 positions on the isatin core. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a foundational resource for researchers in the field.

Overview of Biological Activities

Isatin and its analogs exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anticonvulsant, and enzyme inhibitory activities.[1][2][3] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom.[4]

Anticancer Activity

Isatin derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[5][6][7] These include the inhibition of protein kinases, modulation of apoptosis, and disruption of microtubule polymerization. While specific data on 4,7-dimethylisatin derivatives is limited, studies on related disubstituted isatins provide valuable insights. For instance, 5,7-dibromo-substituted isatin derivatives have been investigated for their potent anti-inflammatory and anticancer activities.[4][8]

Antimicrobial Activity

The isatin scaffold is a recurring motif in the design of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.[9][10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is highly dependent on the substitution pattern on the isatin ring.[9]

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and cholinesterases.[12][13] This inhibitory activity is a cornerstone of their therapeutic potential. For example, certain isatin-based compounds are effective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of isatin derivatives, with a focus on highlighting the impact of substitutions. Note: Data specifically for 4,7-dimethylisatin derivatives is limited in the current literature.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound | Substitution Pattern | Cell Line | Activity (IC50/GI50) | Reference |

| Sunitinib | N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Various | nM range | [1] |

| 5,7-Dibromoisatin derivative (VIIc) | 5,7-Dibromo | - | 65% paw edema reduction | [8] |

| 5,7-Dibromoisatin derivative (VIId) | 5,7-Dibromo | - | 63% paw edema reduction | [8] |

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound | Substitution Pattern | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Various Schiff bases | 5-Bromo | S. aureus, E. coli | - | [9] |

| Isatin-quinoline conjugate (10a) | - | MRSA | Lower MIC than ampicillin | [14] |

| Isatin-quinoline conjugate (10b) | - | MRSA | Lower MIC than ampicillin | [14] |

| Isatin-quinoline conjugate (10f) | - | MRSA | Lower MIC than ampicillin | [14] |

Table 3: Enzyme Inhibition by Isatin Derivatives

| Compound | Substitution Pattern | Enzyme | Activity (IC50/K_i) | Reference |

| Isatin-thiazole derivative (4) | - | α-amylase | IC50: 22.22 ± 0.02 µM | [[“]] |

| Isatin-thiazole derivative (5) | - | α-amylase | IC50: 27.01 ± 0.06 µM | [[“]] |

| Isatin-thiazole derivative (4) | - | α-glucosidase | IC50: 20.76 ± 0.17 µM | [[“]] |

| Isatin-thiazole derivative (5) | - | α-glucosidase | IC50: 27.76 ± 0.17 µM | [[“]] |

| 2-hydroxy-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)benzohydrazide (VIIc) | 5,7-Dibromo | COX-2 | Docking Score: -57.27 | [8] |

| 2-hydroxy-N'-(5,7-dichloro-2-oxoindolin-3-ylidene)benzohydrazide (VIId) | 5,7-Dichloro | COX-2 | Docking Score: -62.02 | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the evaluation of isatin derivatives.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with media) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of 4,7-dimethylisatin derivatives.

Caption: General workflow for the synthesis and biological evaluation of 4,7-dimethylisatin derivatives.

References

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. seejph.com [seejph.com]

- 8. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies | Semantic Scholar [semanticscholar.org]

- 14. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

Spectroscopic and Synthetic Profile of 4,7-dimethyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and potential biological relevance of 4,7-dimethyl-1H-indole-2,3-dione, a substituted derivative of the versatile isatin scaffold. Isatin and its analogues are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including potential as anticancer, antiviral, and antimicrobial agents. The substitution pattern on the aromatic ring of the isatin core, as seen in the 4,7-dimethyl derivative, can significantly influence its biological profile.

Spectroscopic Data

The structural elucidation of 4,7-dimethyl-1H-indole-2,3-dione is supported by various spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 4,7-dimethyl-1H-indole-2,3-dione are presented below.

Table 1: ¹H NMR Spectroscopic Data of 4,7-dimethyl-1H-indole-2,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Solvent: DMSO-d6[1]

Table 2: ¹³C NMR Spectroscopic Data of 4,7-dimethyl-1H-indole-2,3-dione

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Solvent: Polysol

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4,7-dimethyl-1H-indole-2,3-dione are expected to be similar to other isatin derivatives, showing strong absorptions for the carbonyl groups and N-H bond.

Table 3: IR Spectroscopic Data of 4,7-dimethyl-1H-indole-2,3-dione

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | C=O (keto) |

| Data not available in search results | C=O (lactam) |

| Data not available in search results | N-H stretch |

| Data not available in search results | C-H (aromatic) |

| Data not available in search results | C-H (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data of 4,7-dimethyl-1H-indole-2,3-dione

| m/z | Fragmentation |

| 175 | [M]⁺ |

| Further fragmentation data not available in search results |

Experimental Protocols

Synthesis of 4,7-dimethyl-1H-indole-2,3-dione

The Sandmeyer isatin synthesis is a widely used and classical method for the preparation of isatins from corresponding anilines. This two-step process is a plausible and efficient route for the synthesis of 4,7-dimethyl-1H-indole-2,3-dione from 3,6-dimethylaniline.

Step 1: Synthesis of N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.

-

3,6-dimethylaniline is added to the solution, followed by the addition of a solution of hydroxylamine hydrochloride.

-

The reaction mixture is heated, leading to the formation of the isonitrosoacetanilide intermediate, which typically precipitates from the solution upon cooling.

-

The precipitate is collected by filtration and washed with water.

Step 2: Cyclization to 4,7-dimethyl-1H-indole-2,3-dione

-

The dried isonitrosoacetanilide intermediate is slowly added to pre-heated concentrated sulfuric acid, maintaining a controlled temperature.

-

The reaction mixture is heated to facilitate the intramolecular electrophilic substitution and cyclization.

-

After the reaction is complete, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude 4,7-dimethyl-1H-indole-2,3-dione.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethyl sulfoxide.

The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.

Caption: General workflow for the Sandmeyer synthesis of isatins.

Biological Activity and Signaling Pathways

Isatin and its derivatives have been extensively studied for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The cytotoxic effects of isatin derivatives against various cancer cell lines are well-documented. While a specific signaling pathway for 4,7-dimethyl-1H-indole-2,3-dione is not detailed in the available literature, the general mechanism of action for many isatin-based anticancer agents involves the modulation of key cellular processes.

Isatin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases, modulation of transcription factors, and generation of reactive oxygen species. The substitution pattern on the isatin ring plays a crucial role in determining the specific biological targets and the potency of the compound.

The following diagram depicts a generalized logical relationship for the potential anticancer mechanism of action of substituted isatins.

Caption: Generalized anticancer mechanism of substituted isatins.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 4,7-dimethyl-1H-indole-2,3-dione to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in the continued exploration of this promising class of compounds.

References

An In-depth Technical Guide to 4,7-dimethyl-1H-indole-2,3-dione (CAS Number: 15540-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, which has led to the development of numerous therapeutic candidates. The strategic placement of dimethyl groups at the 4 and 7 positions of the indole ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity and potential as a drug lead.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of 4,7-dimethyl-1H-indole-2,3-dione, with a focus on experimental details and potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4,7-dimethyl-1H-indole-2,3-dione is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15540-90-6 | N/A |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| IUPAC Name | 4,7-dimethyl-1H-indole-2,3-dione | [1] |

| Synonyms | 4,7-dimethylisatin | N/A |

| Appearance | Orange crystalline solid | [2] |

| Melting Point | Not available | N/A |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge |

Synthesis

The most common and versatile method for the synthesis of substituted isatins, including 4,7-dimethyl-1H-indole-2,3-dione, is the Sandmeyer isatin synthesis.[3][4] This two-step procedure involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization.

Sandmeyer Isatin Synthesis Workflow

The logical workflow for the Sandmeyer synthesis of 4,7-dimethyl-1H-indole-2,3-dione is depicted below. The starting material for this synthesis is 3,6-dimethylaniline.

Caption: Sandmeyer synthesis of 4,7-dimethyl-1H-indole-2,3-dione.

Experimental Protocol: General Sandmeyer Synthesis

Step 1: Synthesis of N-(3,6-dimethylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve 3,6-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate in water.

-

A separate solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.

-

Finally, a solution of sodium sulfate in water is added.

-

The mixture is heated to reflux for a specified period, typically a few hours, until the reaction is complete (monitored by TLC).

-

Upon cooling, the isonitrosoacetanilide intermediate precipitates out of the solution.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Cyclization to 4,7-dimethyl-1H-indole-2,3-dione

-

The dried isonitrosoacetanilide intermediate is slowly added in portions to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

-

The reaction mixture is stirred at this temperature for a short period (e.g., 10-20 minutes).

-

The hot mixture is then carefully poured onto crushed ice, which causes the isatin product to precipitate.

-

The crude 4,7-dimethyl-1H-indole-2,3-dione is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Data

The structural confirmation of 4,7-dimethyl-1H-indole-2,3-dione is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for 4,7-dimethyl-1H-indole-2,3-dione.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (Polysol) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not explicitly found in a readily parsable format | Data not explicitly found in a readily parsable format |

Note: While the existence of NMR spectra is confirmed, specific peak assignments were not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight of the synthesized compound.

| Technique | m/z | Intensity |

| Electron Ionization (EI) | 175.06 | [M]⁺ |

| Other fragmentation data not available |

Biological Activities and Potential Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific quantitative data for 4,7-dimethyl-1H-indole-2,3-dione is limited in the public domain, the general activities of the isatin class provide a strong indication of its potential.

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of several important enzyme classes.

Isatins are known to be potent and specific inhibitors of human carboxylesterases (hCE1 and hiCE), enzymes involved in the metabolism of numerous ester-containing drugs.[6][7] The inhibitory potency of isatin analogs is often correlated with their hydrophobicity.[6] Although no specific Kᵢ values for 4,7-dimethylisatin were found, its dimethyl substitution suggests a moderate level of lipophilicity, which may contribute to its potential as a carboxylesterase inhibitor.

Experimental Protocol: General Carboxylesterase Inhibition Assay

A general protocol to determine the inhibitory activity against carboxylesterases involves the following steps:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified human carboxylesterase and a suitable fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate).

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (4,7-dimethyl-1H-indole-2,3-dione) in a suitable solvent (e.g., DMSO).

-

Assay: In a microplate format, incubate the enzyme with varying concentrations of the inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ values by fitting the data to appropriate enzyme inhibition models.

Isatin derivatives have been reported as a new class of inhibitors for tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion.[8][9] TDO is involved in the kynurenine pathway, and its inhibition is a promising strategy in cancer immunotherapy. The inhibitory mechanism often involves hydrogen bond interactions with key active site residues.[8]

Experimental Protocol: General TDO Inhibition Assay

A typical in vitro assay to evaluate TDO inhibition involves:

-

Recombinant TDO Expression and Purification: Express and purify recombinant human TDO.

-

Assay Components: Prepare solutions of the inhibitor, L-tryptophan (substrate), and necessary co-factors.

-

Reaction: Incubate the enzyme with the inhibitor, followed by the addition of L-tryptophan to start the reaction.

-

Detection: Measure the formation of N-formylkynurenine, the product of the TDO-catalyzed reaction, often by HPLC or a coupled spectrophotometric assay.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity

The isatin scaffold is a common feature in many compounds with demonstrated anticancer properties.[10][11][12] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of various signaling pathways crucial for cancer cell proliferation and survival.

While specific IC₅₀ values for 4,7-dimethyl-1H-indole-2,3-dione against cancer cell lines were not found in the provided search results, the general structure-activity relationships of isatin derivatives suggest that substitutions on the aromatic ring can significantly impact cytotoxicity.

Potential Signaling Pathways

Based on the known activities of isatin derivatives and related indole compounds, 4,7-dimethyl-1H-indole-2,3-dione may potentially modulate several key cellular signaling pathways implicated in cancer and other diseases.

Caption: Potential signaling pathways modulated by isatin derivatives.

Natural products containing indole moieties have been shown to affect pathways such as PI3K/Akt, MAPK, NF-κB, and Wnt signaling, leading to the induction of apoptosis and inhibition of cell proliferation.[13][14] Further investigation is required to elucidate the specific signaling cascades targeted by 4,7-dimethyl-1H-indole-2,3-dione.

Conclusion

4,7-dimethyl-1H-indole-2,3-dione is a synthetically accessible derivative of the pharmacologically significant isatin scaffold. While specific quantitative biological data for this particular compound is sparse in the currently available literature, the well-documented activities of the broader isatin class, particularly as enzyme inhibitors and anticancer agents, highlight its potential as a valuable building block and lead compound in drug discovery. The provided synthetic framework and general experimental protocols offer a foundation for further investigation into the specific biological profile and therapeutic potential of 4,7-dimethyl-1H-indole-2,3-dione. Future research should focus on the detailed biological evaluation of this compound, including the determination of its inhibitory constants against key enzymatic targets and its cytotoxic effects on various cancer cell lines, to fully uncover its therapeutic promise.

References

- 1. 4,7-Dimethyl-1H-indole-2,3-dione | C10H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. journals.irapa.org [journals.irapa.org]

- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of Isatin Compounds

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features and wide array of biological activities make it a cornerstone for the synthesis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, natural occurrence, isolation, and chemical synthesis of isatin and its derivatives.

Chapter 1: The Genesis of Isatin: Discovery and Natural Occurrence

A Historical Milestone

The story of isatin begins in the mid-19th century. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this intriguing molecule as a product from the oxidation of the well-known indigo dye using nitric and chromic acids.[1][2][3][4][5][6] This seminal discovery unveiled a vibrant orange-red crystalline compound, opening a new chapter in heterocyclic chemistry.[1][2][7] For nearly 140 years, isatin was primarily considered a synthetic entity until its eventual discovery in various natural sources.[8]

Isatin in the Natural World

Isatin and its derivatives are not merely laboratory creations; they are found across a diverse range of biological systems, from plants to humans.

-

In Flora: Isatin is found in plants of the Isatis genus.[3][8] Substituted isatins, known as melosatin alkaloids, have been isolated from the Caribbean tumorigenic plant Melochia tomentosa.[2][9][10][11] The compound has also been identified in the flowers of the Cannonball Tree (Couroupita guianensis),[3][4][8][10][12][13] and in the orchid Calanthe discolor LINDL.[3][8]

-

In Fauna: The compound is a component of the parotid gland secretions of Bufo frogs.[2][3][8][10]

-

In Humans: Isatin is an endogenous compound in humans, identified as a metabolic derivative of adrenaline.[2][3][4][8]

-

Other Sources: Isatin has also been identified as a component of coal tar.[3][8]

Chapter 2: Isolation of Isatin from Natural Sources

The extraction and purification of isatin from natural matrices is a critical first step for its characterization and utilization. The Cannonball Tree (Couroupita guianensis) serves as a prominent example for the isolation of this compound.

Experimental Protocol: Extraction and Purification from Couroupita guianensis Flowers

This protocol details the methodology for isolating isatin from the floral parts of Couroupita guianensis.[13]

Materials and Equipment:

-

Dried, powdered floral parts of Couroupita guianensis (250 g)

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel (60-120 mesh)

-

Soxhlet extractor

-

Rotary vacuum evaporator

-

Chromatography column (5 x 50 cm)

-

Glassware for extraction and chromatography

Procedure:

-

Soxhlet Extraction: The dried, powdered floral material (250 g) is placed in a thimble and extracted with chloroform (CHCl₃) using a Soxhlet extractor. The extraction is carried out until the solvent running through the siphon is colorless.

-

Concentration: The resulting chloroform extract is concentrated under reduced pressure using a rotary vacuum evaporator to yield a crude residue.

-

Preliminary Purification: The residue is dissolved in a minimal amount of dichloromethane (CH₂Cl₂) and passed through a small column of silica gel. This step is primarily to remove major coloring impurities.

-

Column Chromatography: The partially purified solution is again concentrated and then subjected to column chromatography on a silica gel column (5 x 50 cm, 60-120 mesh).

-

Elution: The column is eluted with dichloromethane (CH₂Cl₂) containing gradually increasing concentrations of methanol. The flow rate is maintained at approximately 3 ml/min.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing isatin.

-

Final Isolation: Fractions containing pure isatin are combined and the solvent is evaporated to yield the isolated compound.

Chapter 3: The Art of Synthesis: Key Methodologies

The chemical synthesis of isatin is crucial for producing the scaffold in larger quantities and for creating diverse derivatives for drug development. Several named reactions have become standard methods for isatin synthesis.

The Sandmeyer Isatin Synthesis

The Sandmeyer method is the oldest and one of the most straightforward routes for synthesizing isatin, typically providing yields greater than 75%.[1][4] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an α‐isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid.[4][14]

3.1.1 Experimental Protocol: Sandmeyer Synthesis

Part A: Synthesis of Isonitrosoacetanilide [15][16]

-

In a suitable flask, dissolve chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in 600 mL of water, warming to 30 °C.

-

In a separate beaker, dissolve the desired aniline (e.g., 3-bromoaniline, 0.25 mol) in 150 mL of water with concentrated HCl (25 mL), warming if necessary.

-

Prepare a solution of hydroxylamine hydrochloride (0.79 mol) in 250 mL of water.

-

Combine the three solutions in the flask. A thick suspension will form.

-

Heat the mixture. A thick paste typically forms between 60-70 °C. Continue heating at 80-100 °C for 2 hours.

-

Cool the reaction mixture to approximately 80 °C and filter the precipitated isonitrosoacetanilide.

-

Wash the solid product with water and allow it to dry.

Part B: Cyclization to Isatin [15]

-

Heat concentrated sulfuric acid (200 mL) to 60 °C in a flask with mechanical stirring.

-

Carefully add the dried isonitrosoacetanilide (e.g., 15 g) in portions over 20 minutes, maintaining the temperature between 60-65 °C.

-

After the addition is complete, heat the mixture to 80 °C.

-

Cool the reaction to 70 °C and then pour it onto a large volume of crushed ice (approx. 2.5 liters).

-

Allow the mixture to stand for 1 hour for the product to precipitate completely.

-

Filter the orange precipitate, wash it thoroughly with water, and dry to obtain the isatin product.

3.1.2 Workflow Diagram

The Stolle Isatin Synthesis

The Stolle synthesis is a valuable alternative, particularly for preparing N-substituted isatins.[3] The method involves the reaction of an aniline (primary or secondary) with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid, such as aluminum chloride or boron trifluoride.[7][17][18]

3.2.1 Experimental Protocol: Stolle Synthesis

-

Acylation: Dissolve the N-substituted aniline in an inert, anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.

-

Add oxalyl chloride dropwise to the cooled solution with stirring. Allow the reaction to proceed until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude intermediate.

-

Cyclization: Dissolve the crude chlorooxalylanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

-

Add a Lewis acid (e.g., aluminum chloride) portion-wise to the solution.

-

Heat the reaction mixture to facilitate the intramolecular Friedel-Crafts acylation (cyclization).

-

After the reaction is complete, carefully quench the mixture by pouring it onto ice and adding acid.

-

Extract the product with an organic solvent, wash, dry, and purify using recrystallization or column chromatography.

3.2.2 Workflow Diagram

The Gassman Isatin Synthesis

The Gassman synthesis provides another route to isatin, proceeding through a 3-methylthio-2-oxindole intermediate which is subsequently oxidized to yield the final product.[2][7] This method is noted for its ability to produce substituted isatins with yields ranging from 40-81%.[1]

3.3.1 Experimental Protocol: Gassman Synthesis (Conceptual)

-

Intermediate Formation: An aniline is treated with a reagent like α-chloro-α-(methylthio)acetamide to form an intermediate salt.

-

Rearrangement: The intermediate undergoes a rearrangement (often a Sommelet-Hauser type) to form a 3-methylthio-2-oxindole.

-

Oxidation: The 3-methylthio-2-oxindole is then oxidized. This can be achieved using an oxidizing agent like N-chlorosuccinimide (NCS).

-

Hydrolysis: The resulting chlorinated intermediate is hydrolyzed to afford the isatin product.

-

Purification: The crude product is purified, typically by column chromatography.

3.3.2 Workflow Diagram

Chapter 4: Comparative Analysis of Synthesis Methods

Choosing a synthetic route depends on factors like the desired substitution pattern, required yield, and scalability.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Sandmeyer | Primary Anilines | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | > 75% | Oldest, reliable, good yield for unsubstituted isatins.[1][4] | Requires strong acid, may not be suitable for sensitive substrates. |

| Stolle | Primary or Secondary Anilines | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Variable | Excellent for N-substituted isatins.[3][16] | Requires anhydrous conditions, Lewis acid can be harsh. |

| Gassman | Anilines | α-chloro-α-(methylthio)acetamide, NCS | 40 - 81% | Good for certain substituted isatins.[1] | Multi-step, involves potentially odorous sulfur reagents. |

Chapter 5: Biological Significance and Key Signaling Pathways

The isatin scaffold is a cornerstone of many biologically active compounds, exhibiting a vast range of pharmacological activities including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][5][8][19] This versatility stems from its ability to interact with a multitude of biological targets.

Key Molecular Targets

Research has identified several key molecular targets for isatin and its derivatives:

-

Kinases: Many isatin derivatives are potent inhibitors of various kinases. Sunitinib, an isatin-based drug, targets receptor tyrosine kinases like VEGFR and PDGFR.[8][20] Other targets include cyclin-dependent kinases (CDKs) and extracellular signal-related protein kinases.[20][21]

-

Enzymes: Isatin is known to inhibit monoamine oxidase B (MAO B) and carbonic anhydrases.[21][22]

-

Signaling Systems: It acts as an antagonist of the atrial natriuretic peptide (ANP) signaling system and can modulate NO signaling.[21]

-

Other Targets: Isatin derivatives have also been shown to interfere with tubulin polymerization and induce apoptosis in cancer cells.[20]

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

A critical pathway in cancer progression is angiogenesis, the formation of new blood vessels, which is often driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2). Many isatin-based anticancer agents function by inhibiting this pathway.

This guide has provided a technical overview of the discovery, natural isolation, and chemical synthesis of isatin. The detailed protocols and comparative data offer valuable insights for researchers working with this versatile and pharmacologically significant molecule. The exploration of its biological targets underscores the immense potential of the isatin scaffold in the ongoing development of novel therapeutics.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. Isatin - Wikipedia [en.wikipedia.org]

- 5. nmc.gov.in [nmc.gov.in]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. biomedres.us [biomedres.us]

- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]

- 9. The melosatins—a novel class of alkaloids from melochia tomentosa (1980) | Govind J. Kapadia | 44 Citations [scispace.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Phenylpentylisatins: a novel class of alkaloids from Melochia tomentosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. scilit.com [scilit.com]

- 13. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. benchchem.com [benchchem.com]

- 17. ijcmas.com [ijcmas.com]

- 18. synarchive.com [synarchive.com]

- 19. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7-dimethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a derivative of the isatin core, a privileged scaffold in medicinal chemistry. Isatin and its derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, making them subjects of extensive research in drug discovery and development. The strategic placement of dimethyl groups on the benzene ring of the isatin core can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its pharmacological profile. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and potential biological relevance of 4,7-dimethyl-1H-indole-2,3-dione, tailored for a scientific audience.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 4,7-dimethyl-1H-indole-2,3-dione is fundamental for its application in research and development. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.19 g/mol | [2][3] |

| CAS Number | 15540-90-6 | [1][2][3] |

| Melting Point | Approximately 250 °C | |

| Appearance | Solid | |

| Solubility | While quantitative solubility data for 4,7-dimethyl-1H-indole-2,3-dione is not readily available in the literature, data for the parent compound, isatin, can provide a useful predictive framework. The addition of two methyl groups is expected to increase lipophilicity, potentially leading to slightly lower solubility in polar solvents and higher solubility in non-polar organic solvents compared to isatin. Isatin exhibits its highest solubility in solvents like N,N-dimethylformamide (DMF), followed by tetrahydrofuran (THF), 1,4-dioxane, and acetone. It has modest solubility in ethyl acetate and acetonitrile, and low solubility in dichloromethane and toluene.[4][5] Its solubility in water is very low.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,7-dimethyl-1H-indole-2,3-dione.

¹H NMR Spectroscopy: While a definitive spectrum for the pure compound is not widely published, ¹H NMR data for related structures containing the 4,7-dimethylisatin moiety have been reported. For a spectrum run in DMSO-d₆, characteristic peaks for the aromatic protons and the methyl groups would be expected in the downfield and upfield regions, respectively.[7]

¹³C NMR Spectroscopy: Similarly, ¹³C NMR data for the pure compound is not readily available. However, based on the structure and data from related compounds, characteristic signals for the carbonyl carbons, aromatic carbons, and methyl carbons can be predicted.[8]

FTIR Spectroscopy: The FTIR spectrum of an isatin derivative would be expected to show characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ketone and lactam carbonyl groups, and C-N stretching.

Experimental Protocols

The synthesis of isatin and its derivatives is well-established, with the Sandmeyer isatin synthesis being a prominent method.[3][4][9] This two-step procedure involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization.

Sandmeyer Synthesis of 4,7-dimethyl-1H-indole-2,3-dione

This protocol is adapted from the general Sandmeyer synthesis for substituted isatins.[3][9][10] The starting material for 4,7-dimethylisatin is 2,5-dimethylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2,5-dimethylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a round-bottom flask, dissolve chloral hydrate and a large excess of sodium sulfate in water.

-

Prepare a solution of 2,5-dimethylaniline in water containing hydrochloric acid.

-

Add the 2,5-dimethylaniline solution to the chloral hydrate solution.

-

Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture, which will form a thick paste, for a specified time to ensure the completion of the reaction.

-

Cool the mixture and filter the solid product, which is the isonitrosoacetanilide intermediate. Wash the product with water and dry.

Step 2: Cyclization to 4,7-dimethyl-1H-indole-2,3-dione

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature within a specific range (e.g., 60-70°C).

-

After the addition is complete, heat the reaction mixture for a short period to ensure complete cyclization.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash it thoroughly with water to remove any residual acid, and dry to obtain the crude 4,7-dimethyl-1H-indole-2,3-dione.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Isatin and its derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[11][12] The mechanism of action for many isatin-based compounds involves the modulation of key cellular signaling pathways.

One of the critical pathways implicated in cancer cell proliferation, survival, and drug resistance is the PI3K/Akt/mTOR pathway. Several studies have suggested that isatin derivatives can exert their anticancer effects by inhibiting components of this pathway.[13][14][15][16] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade and the potential points of inhibition by isatin derivatives. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates PDK1 and subsequently Akt. Akt, a central node in this pathway, is also activated by mTORC2 and goes on to activate mTORC1. The mTORC1 complex then promotes protein synthesis and cell growth by phosphorylating downstream targets like p70S6K and 4E-BP1. Akt also plays a crucial role in cell survival by inhibiting apoptosis. Isatin derivatives may exert their therapeutic effects by inhibiting key kinases in this pathway, such as PI3K, Akt, and/or mTOR, thereby suppressing cancer cell growth and promoting apoptosis. Further research is needed to elucidate the precise molecular targets of 4,7-dimethyl-1H-indole-2,3-dione within this and other signaling pathways.

Conclusion

4,7-dimethyl-1H-indole-2,3-dione is a compound of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established methods like the Sandmeyer reaction. While specific quantitative data on some of its physical properties are still emerging, the known characteristics of the isatin scaffold provide a solid foundation for its further investigation. The potential for isatin derivatives to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights the promise of 4,7-dimethyl-1H-indole-2,3-dione as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising molecule.

References

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. journals.irapa.org [journals.irapa.org]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

endogenous roles of isatin derivatives in biological systems

An In-depth Technical Guide on the Endogenous Roles of Isatin Derivatives in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and body fluids, possessing a wide spectrum of biological activities. Initially identified as a component of "tribulin," an endogenous marker of stress and anxiety, isatin has since been recognized as a multifaceted signaling molecule. It interacts with numerous biological targets, modulating key physiological and pathological processes. Its roles span from neurotransmission and neuroprotection to influencing cancer progression and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the endogenous functions of isatin and its derivatives, detailing its biosynthesis, metabolism, and interactions with cellular signaling pathways. Quantitative data on its biological activity are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this expanding field.

Biosynthesis and Metabolism of Endogenous Isatin

Isatin is not an essential dietary component and is produced endogenously. Its biosynthesis is a multi-step process involving both host and gut microbiota enzymes, primarily from the essential amino acid tryptophan.

1.1. Biosynthesis

The primary pathway for isatin formation involves the cleavage of tryptophan's side chain to form indole, which is subsequently oxidized.

-

Bacterial Pathway: Tryptophan is converted to indole by the enzyme tryptophanase, which is found in gut bacteria. This indole can be absorbed by the host and then oxidized by host enzymes, such as cytochrome P450 monooxygenases, to form isatin. This bacterial pathway is considered the major contributor to endogenous isatin levels.[1]

-

Host Pathway: Host cells can also metabolize tryptophan through various pathways that can lead to indole derivatives, which are then oxidized to isatin.[1]

The output of isatin is known to increase significantly under conditions of stress.[2][3]

1.2. Metabolism

Once formed, isatin is metabolized through several pathways:

-

Reduction: The primary metabolic route is the NADPH-dependent reduction of isatin to 3-hydroxy-2-oxoindole. This reaction is predominantly catalyzed by carbonyl reductase, a major enzyme found in the liver and kidney.[2][4] The resulting metabolite has significantly lower inhibitory potency for key targets like monoamine oxidase compared to isatin itself, suggesting this pathway is crucial for regulating isatin's biological activity.[4]

-

Oxidation and Dimerization: Isatin can undergo further oxidation and dimerization to form indigoid pigments like indigo and indirubin.[2]

-

Hydrolysis: Bacterial enzymes, such as isatin hydrolase, can convert isatin to isatinate, representing another metabolic route within the gut microbiota.[5]

The diagram below illustrates the primary pathways for isatin biosynthesis and metabolism.

Endogenous Roles in Key Biological Systems

Isatin exerts its influence across multiple biological systems by interacting with a diverse array of molecular targets. Its physiological concentrations in tissues can range from 0.3 µM to over 10 µM, with levels in blood reaching the micromolar range, sufficient to modulate the activity of its targets.[2][6]

2.1. The Nervous System

Isatin is a significant neuromodulator with a complex, dose-dependent profile of effects.

-

Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous, reversible inhibitor of monoamine oxidase, with a higher selectivity for MAO-B over MAO-A.[7][8] By inhibiting MAO, the enzyme responsible for degrading monoamine neurotransmitters, isatin can increase brain levels of dopamine, norepinephrine, and serotonin.[9][10] This action underlies its potential role in conditions like Parkinson's disease, where it has been shown to prevent dopamine depletion in animal models.[9]

-

Neuroinflammation: In the context of neuroinflammation, which plays a critical role in neurodegenerative diseases, isatin derivatives have been shown to exert anti-neuroinflammatory effects.[11] They can inhibit the activation of microglia, the primary immune cells of the brain, thereby reducing the release of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][12] This is achieved, in part, by modulating the NF-κB signaling pathway.[6]

-

Neurodegeneration: Isatin and its derivatives are being explored as therapeutic agents for neurodegenerative disorders.[3] Some derivatives have been shown to inhibit neurodegeneration by restoring insulin signaling in the brain.[3]

2.2. Cancer Biology

Isatin and its synthetic derivatives exhibit significant anticancer activity through multiple mechanisms, making the isatin scaffold a privileged structure in anticancer drug discovery.[13][14]

-

Induction of Apoptosis: A primary mechanism of isatin's anticancer effect is the induction of apoptosis (programmed cell death).[14] Isatin derivatives can trigger the intrinsic apoptotic pathway by downregulating anti-apoptotic proteins like Bcl-2, upregulating pro-apoptotic proteins like Bax, facilitating the release of cytochrome c from mitochondria, and activating effector caspases, particularly caspase-3 and -7.[13][15][16]

-

Kinase Inhibition: Many isatin-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key targets include VEGFR-2, EGFR, and CDK2, which are involved in angiogenesis and cell cycle progression.[13][14]

-

Modulation of Cancer Signaling Pathways: Isatin can modulate critical signaling pathways in cancer. For instance, in tamoxifen-resistant breast cancer, isatin has been shown to downregulate MAO-A, which in turn affects the HIF-1α/MMPs signaling axis, leading to reduced cell viability, migration, and proliferation.

2.3. Cardiovascular System

Isatin acts as a potent antagonist of the atrial natriuretic peptide (ANP) signaling system.[2]

-

ANP Receptor Antagonism: ANP is a hormone that regulates blood pressure and volume by binding to its receptor, NPR-A, which possesses guanylate cyclase activity. This binding leads to the production of cyclic GMP (cGMP), causing vasodilation and natriuresis. Isatin can inhibit the binding of ANP to its receptor, thereby antagonizing these effects.[2] This interaction occurs at physiological concentrations of isatin, suggesting it plays a role in modulating cardiovascular homeostasis.

Quantitative Data on Biological Activity

The biological effects of isatin and its derivatives have been quantified in numerous studies. The following tables summarize key data, including physiological concentrations and inhibitory/binding constants.

Table 1: Endogenous Concentrations of Isatin

| Tissue/Fluid | Species | Concentration | Citation |

|---|---|---|---|

| Blood | Human | Can exceed 1 µM | [2] |

| Serum (Stress) | Rat | 2.9 ± 0.29 µM | [2] |

| Brain (Basal) | Rat | 1 - 1.3 µM | [2] |

| Heart (Basal) | Rat | Approaches 3 µM | [2] |

| Urine | Human | Varies, used as marker |[2] |

Table 2: Enzyme Inhibition and Receptor Binding Data for Isatin

| Target | Action | Value | Species/System | Citation |

|---|---|---|---|---|

| MAO-B | Inhibition (IC₅₀) | 3 µM | Not Specified | [2] |

| MAO-B | Inhibition (IC₅₀) | 4.86 µM | Human | [17] |

| MAO-A | Inhibition (IC₅₀) | 12.3 µM | Human | [17] |

| ANP Receptor | Binding Inhibition (IC₅₀) | 0.4 µM | Guinea Pig Cerebellum | [2] |

| Pyruvate Kinase | Binding (K_d) | 10 µM | Rabbit Muscle | [2] |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Binding (K_d) | 3.1 - 12 µM | Not Specified | [2] |

| Carbonyl Reductase | Substrate Affinity (K_m) | 10 µM | Human |[4] |

Table 3: Anticancer Activity of Selected Isatin Derivatives (IC₅₀)

| Derivative Type | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Isatin-Triazole Hybrid | MGC-803 | Gastric Cancer | 9.78 | [13] |

| Isatin-Steroidal Hybrid | SH-SY5Y | Neuroblastoma | 4.06 | [13] |

| Spirooxindole-Acylindole Hybrid | HCT-116 | Colon Cancer | 7.0 | [13] |

| Spirooxindole-Acylindole Hybrid | HepG2 | Liver Cancer | 5.5 | [13] |

| Spiro[indoline-pyrrolo[1,2-a]quinoxalin]-2-one | DU-145 | Prostate Cancer | 1.16 | [13] |

| Isatin | HL60 | Promyelocytic Leukemia | 2.94 µg/mL |[14] |

Key Signaling Pathways and Visualizations

The diverse biological effects of isatin are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these key pathways.

4.1. MAO-A/HIF-1α Signaling in Cancer

In certain cancers, isatin's inhibition of MAO-A can sensitize resistant cells to chemotherapy. This pathway involves the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Matrix Metalloproteinases (MMPs), which are critical for metastasis and treatment resistance.

References

- 1. Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a major form of human isatin reductase and the reduced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4,7-dimethyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2,3-dione, also known as 4,7-dimethylisatin, is a substituted derivative of the isatin core. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4][5][6] While specific research on the 4,7-dimethyl substituted variant is limited, the extensive investigation into the isatin class of compounds provides a strong foundation for identifying its potential therapeutic targets. This technical guide summarizes the known biological activities of isatin derivatives and extrapolates potential therapeutic avenues for 4,7-dimethyl-1H-indole-2,3-dione, providing a roadmap for future research and drug development.

General Biological Activities of Isatin Derivatives

Isatin and its derivatives have demonstrated a diverse range of pharmacological effects, including:

-

Anticancer Activity: Many isatin derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6]

-

Antimicrobial and Antiviral Activity: The isatin scaffold has been a source of compounds with activity against bacteria, fungi, and viruses.

-

Enzyme Inhibition: Isatins are known to inhibit several classes of enzymes, including kinases, proteases, and esterases.

-

Central Nervous System (CNS) Activity: Some isatin derivatives have shown anticonvulsant and anxiolytic properties.

Potential Therapeutic Targets for 4,7-dimethyl-1H-indole-2,3-dione

Based on the known activities of the isatin scaffold, the following are proposed as potential therapeutic targets for 4,7-dimethyl-1H-indole-2,3-dione:

Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Isatin derivatives have been identified as inhibitors of various protein kinases.

Hypothesized Signaling Pathway Inhibition

Caption: Proposed inhibition of receptor tyrosine kinases by 4,7-dimethyl-1H-indole-2,3-dione.

Quantitative Data on Isatin Derivatives as Kinase Inhibitors

Disclaimer: The following data is for various isatin derivatives and not specifically for 4,7-dimethyl-1H-indole-2,3-dione. It is presented to illustrate the potential potency of this class of compounds.

| Isatin Derivative | Target Kinase | IC50 (µM) | Cell Line |

| Substituted Oxindole | VEGFR-2 | 0.2 - 1.5 | HUVEC |

| Isatin-Schiff Base | EGFR | 0.1 - 0.5 | A431 |

| Spirooxindole | Aurora A | 0.05 - 0.2 | HeLa |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 4,7-dimethyl-1H-indole-2,3-dione against a specific protein kinase.

-

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

4,7-dimethyl-1H-indole-2,3-dione (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-